BenchChemオンラインストアへようこそ!

ethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate

Fragment-based drug discovery Lead-likeness Structure-based design

Ethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate (CAS 1785899-58-2, MW 286.35 g/mol, C12H18N2O4S) is a conformationally flexible, polyfunctional small molecule that integrates a seven-membered cyclic azepane enaminonitrile core with a sulfonylacetate ester extension. Its structure combines an electrophilic cyano group, a hydrogen-bond-capable sulfonyl moiety, and a lipophilic ethyl ester terminus within a single scaffold.

Molecular Formula C12H18N2O4S
Molecular Weight 286.35
CAS No. 1785899-58-2
Cat. No. B2982341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate
CAS1785899-58-2
Molecular FormulaC12H18N2O4S
Molecular Weight286.35
Structural Identifiers
SMILESCCOC(=O)CS(=O)(=O)C(=C1CCCCCN1)C#N
InChIInChI=1S/C12H18N2O4S/c1-2-18-12(15)9-19(16,17)11(8-13)10-6-4-3-5-7-14-10/h14H,2-7,9H2,1H3/b11-10-
InChIKeyJEZOGSWHGMCYLT-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate (CAS 1785899-58-2): Structural Profile and Procurement-Relevant Characteristics


Ethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate (CAS 1785899-58-2, MW 286.35 g/mol, C12H18N2O4S) is a conformationally flexible, polyfunctional small molecule that integrates a seven-membered cyclic azepane enaminonitrile core with a sulfonylacetate ester extension [1]. Its structure combines an electrophilic cyano group, a hydrogen-bond-capable sulfonyl moiety, and a lipophilic ethyl ester terminus within a single scaffold [2]. The azepane ring imparts greater conformational degrees of freedom compared to the more rigid five-membered pyrrolidine or six-membered piperidine analogs commonly employed in medicinal chemistry programs [3]. This compound is classified within the broader sulfonyl acetonitrile pharmacophore family, a scaffold class recognized for its utility in serine protease and kinase inhibitor design [4].

Why Close Analogs of Ethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate Cannot Be Interchanged in Fragment-to-Lead or SAR Campaigns


The sulfonylacetate group in this compound is not a passive structural appendage. Direct comparison with the closest crystallographically characterized fragment, ethyl (2Z)-(azepan-2-ylidene)(cyano)acetate (PDB ligand VCO), reveals that the SO2-CH2-COOEt insertion increases the molecular weight by 78 Da, adds two hydrogen-bond acceptor sites (HBA from 4 to 6), raises the topological polar surface area by 42.9 Ų (from 62.1 to 105 Ų), and introduces two additional rotatable bonds (from 3 to 5) [1][2]. These alterations collectively shift the physicochemical profile from a relatively compact fragment (MW 208 Da) toward the lead-like space, fundamentally changing solubility, permeability, and protein-binding modality [3]. Generic replacement with a simpler azepan-2-ylidene cyanoacetate, a phenylsulfonyl acetonitrile lacking the azepane ring, or a pyrrolidine/piperidine analog would discard either the conformational flexibility of the seven-membered ring, the sulfonyl hydrogen-bonding capacity, or the ester handle for prodrug or further derivatization—each loss being consequential for structure-activity relationship (SAR) continuity [4]. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for Ethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate (CAS 1785899-58-2) vs. Closest Comparators


Molecular Weight and Heavy Atom Count Expansion Relative to the Closest Crystallographic Fragment (VCO)

Ethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate (MW 286.35 Da) represents a deliberate structural expansion of the PDB-characterized fragment ethyl (2Z)-(azepan-2-ylidene)(cyano)acetate (VCO, MW 208.26 Da) via insertion of a sulfonylmethylene (-SO2-CH2-) unit between the cyanoacrylate core and the ethyl ester terminus [1][2]. This single-module insertion adds 78.09 Da, increases the heavy atom count from 15 to 19, and raises molecular complexity from 312 to 508 (PubChem complexity index) [1][2]. The expanded scaffold occupies a distinctly different property space: the target compound sits at the upper boundary of fragment-like character (MW approaching 300 Da, fragment rule-of-three compliant), whereas VCO is a compact fragment (MW ~208 Da) well within conventional fragment screening libraries [3].

Fragment-based drug discovery Lead-likeness Structure-based design

Topological Polar Surface Area and Hydrogen-Bond Acceptor Capacity: Differentiated Target Engagement Profile

The sulfonylacetate extension markedly alters the hydrogen-bond interaction capacity of the scaffold. The target compound has a computed TPSA of 105 Ų and 6 hydrogen-bond acceptor sites, compared to TPSA = 62.1 Ų and 4 HBA sites for the VCO comparator—a 69.1% increase in polar surface area [1][2]. In the context of oral drug design, TPSA values below 140 Ų are generally associated with acceptable intestinal permeability, while values below 60-70 Ų are typical of CNS-penetrant compounds [3]. The target compound's TPSA of 105 Ų positions it in an intermediate range compatible with both oral bioavailability and peripheral target engagement, whereas VCO (62.1 Ų) falls within the CNS-accessible range. The additional sulfonyl oxygen atoms provide geometrically distinct hydrogen-bond acceptor vectors that are absent in the cyanoacetate comparator and in simpler aryl sulfonyl acetonitriles such as (phenylsulfonyl)acetonitrile (MW 181.21, TPSA ~66 Ų) [4].

Drug-likeness optimization Permeability Protein-ligand interactions

Conformational Flexibility of the Seven-Membered Azepane Ring vs. Five- and Six-Membered Cyclic Amine Analogs

The azepane (seven-membered) ring in this compound provides greater conformational flexibility and a distinct spatial presentation of the enaminonitrile pharmacophore compared to pyrrolidine (five-membered) and piperidine (six-membered) cyclic imine analogs. The azepane ring can adopt multiple low-energy conformations (chair, twist-chair, boat), whereas pyrrolidine and piperidine are more conformationally restricted [1]. In the PDB entry 7FKV, the azepane-2-ylidene fragment (VCO) was successfully resolved in complex with the Aar2/RNaseH protein-protein interface at 1.75 Å resolution, demonstrating that the seven-membered ring is compatible with high-quality crystallographic fragment screening [2]. The target compound incorporates this same azepane ring but adds the sulfonylacetate extension, which introduces two additional freely rotatable bonds (5 total rotatable bonds vs. 3 in VCO and 2 in the pyrrolidine analog 2-(pyrrolidin-2-ylidene)acetonitrile) [3]. This increased rotational freedom, combined with the inherent conformational lability of the azepane ring, enables exploration of a broader pharmacophoric space in protein binding pockets—a property not available from more rigid five- or six-membered analogs [4].

Conformational analysis Ring-size SAR Azepane medicinal chemistry

Sulfonyl Acetonitrile Pharmacophore: Class-Level Evidence for Serine Protease and Kinase Inhibitory Potential

The sulfonyl acetonitrile moiety (-SO2-CH2-CN) present in the target compound is a recognized privileged pharmacophore for covalent and non-covalent enzyme inhibition. Within the broader sulfonyl acetonitrile compound class, representative members have demonstrated quantifiable inhibitory activity: [(4-bromophenyl)sulfonyl]acetonitrile inhibits c-Jun N-terminal kinases (JNK1/2/3) with IC50 values of 150 nM, 220 nM, and 70 nM respectively, displaying 10- to 100-fold selectivity over a 25-kinase panel (IC50 typically 1-10 µM or no effect at 10 µM) . Separately, sulfonyl-containing DPP-IV inhibitors have achieved IC50 values of 2.8-8.2 nM, establishing the pharmacophore's capacity for low-nanomolar potency against therapeutically relevant serine proteases [1]. While these data are class-level rather than compound-specific for CAS 1785899-58-2, they demonstrate that the sulfonyl acetonitrile warhead—when appropriately elaborated with ring systems such as the azepane—is a validated starting point for inhibitor design . The target compound uniquely positions this warhead on a seven-membered azepane ring with a Z-configuration exocyclic double bond, a geometry confirmed by the InChI stereochemistry descriptor (b11-10-) [2].

Sulfonyl acetonitrile pharmacophore Serine protease inhibition Kinase inhibitor scaffold

Recommended Application Scenarios for Ethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate (CAS 1785899-58-2) Based on Quantitative Evidence


Fragment-to-Lead Expansion Campaigns Requiring Sulfonyl-Mediated Hydrogen-Bond Interactions

Based on the 69.1% higher TPSA and two additional hydrogen-bond acceptor sites relative to the VCO fragment [1], this compound is optimally deployed in fragment-growing campaigns where the crystallographically validated azepane-2-ylidene cyanoacetate binding pose (PDB 7FKV) serves as the starting point [2], but additional polar interactions with the target protein are required to improve affinity beyond fragment-level potency. The sulfonyl group provides geometrically precise oxygen vectors for hydrogen bonding with backbone NH groups, serine hydroxyls, or structured water molecules in the binding site.

Kinase or Serine Protease Inhibitor Screening with Conformational Diversity Requirements

The sulfonyl acetonitrile warhead has established class-level potency across JNK isoforms (IC50 70-220 nM) and DPP-IV (IC50 2.8-8.2 nM) . This compound uniquely combines this warhead with a seven-membered azepane ring capable of sampling multiple low-energy conformations [3]. Screening programs targeting protein kinases or serine proteases where conformational flexibility of the inhibitor scaffold is hypothesized to improve binding-site complementarity—particularly for targets with shallow or adaptive binding pockets—represent the highest-value application scenario.

Synthetic Chemistry Building Block for Sulfone-Containing Heterocycle Libraries

The compound's five rotatable bonds, ester terminus amenable to hydrolysis or amidation, and the activated methylene adjacent to the sulfonyl group make it a versatile intermediate for diversity-oriented synthesis [4]. The sulfonylacetate moiety enables further derivatization through ester hydrolysis, amide coupling, or Claisen-type condensations, while the enaminonitrile core can participate in cyclocondensation reactions to generate fused heterocycles—an approach documented for sulfonyl acetonitrile substrates in the preparation of imidazo[4,5-b]pyridines and related heteroaromatic systems [5].

Physicochemical Property Benchmarking for Oral Bioavailability Optimization Studies

With a computed logP of 1.1, TPSA of 105 Ų, and MW of 286 Da, this compound occupies a well-defined position in oral drug-like chemical space (TPSA well below the 140 Ų oral absorption threshold) [6]. It can serve as a property benchmark in SAR studies that systematically vary the sulfonyl linker length, ester substitution, or ring size to map the relationship between these structural features and in vitro ADME parameters such as Caco-2 permeability, microsomal stability, or plasma protein binding.

Quote Request

Request a Quote for ethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.